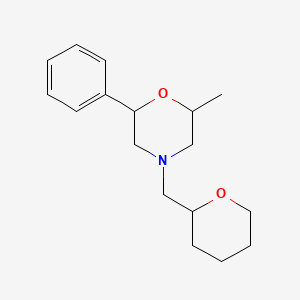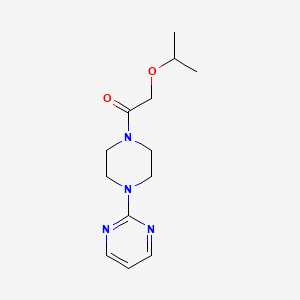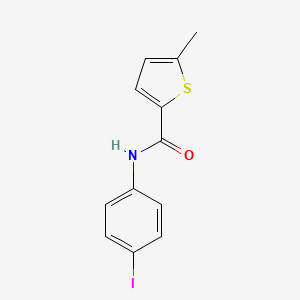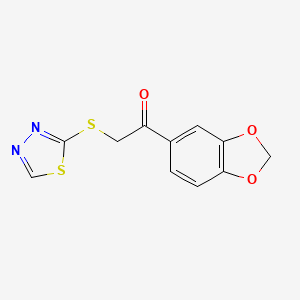![molecular formula C16H18N2O2 B7534099 N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7534099.png)
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide, also known as DPC 333, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 is not fully understood, but it is believed to act on the central nervous system by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This results in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, as mentioned above. It has also been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation. In addition, it has been shown to increase the levels of endogenous opioids, which are involved in pain relief.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 in lab experiments is its high purity and yield, which makes it a reliable compound for research. It has also been shown to have a low toxicity profile, making it a safe compound to work with. However, one of the limitations of using N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333. One direction is to further study its mechanism of action, which would provide a deeper understanding of its potential applications. Another direction is to study its effects on different types of pain, such as neuropathic pain and cancer pain. Additionally, research could be conducted on the potential use of N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 as a pesticide or corrosion inhibitor, as mentioned above. Finally, research could be conducted on the development of new compounds based on the structure of N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333, which could have even greater potential for scientific research applications.
In conclusion, N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in medicine, agriculture, and industry make it a promising compound for further study. While its mechanism of action is not fully understood, its biochemical and physiological effects have been well documented. With further research, N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 could have even greater potential for scientific research applications.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 involves the reaction of 3-methylbenzylamine and 2-acetylpyridine in the presence of dimethylformamide and acetic acid. The resulting product is then purified using column chromatography. This method has been optimized for high yield and purity, making it a reliable method for synthesizing N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333.
Applications De Recherche Scientifique
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide 333 has been studied for its potential applications in various fields of scientific research. In medicine, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. In agriculture, it has been studied for its potential use as a pesticide, as it has been shown to have insecticidal properties. In industry, it has been studied for its potential use as a corrosion inhibitor, as it has been shown to have excellent corrosion inhibition properties.
Propriétés
IUPAC Name |
N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-4-7-13(10-12)11-18-9-5-8-14(16(18)20)15(19)17(2)3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNXDMIXDVFSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Amino-2-oxoethyl) 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534030.png)


![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7534047.png)
![3-Imidazol-1-yl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propan-1-one](/img/structure/B7534051.png)


![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)propanamide](/img/structure/B7534065.png)

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(1,3-thiazol-4-yl)methanamine](/img/structure/B7534082.png)

